molecular formula C22H20ClF3N4O2 B11216416 N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11216416
M. Wt: 464.9 g/mol
InChI Key: IMPZQRAPKZKZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex heterocyclic molecule with a fused pyrazolo[1,5-a]pyrimidine ring system. Let’s break down its structure:
    • The core consists of a tetrahydropyrazolo[1,5-a]pyrimidine scaffold.
    • The substituents include a 3-chlorobenzyl group, a 4-methoxyphenyl group, and a trifluoromethyl group.
  • It may have potential pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel synthetic methodologies.

      Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Exploring its potential as a drug candidate (e.g., anticancer, antimicrobial).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets: It may interact with specific receptors, enzymes, or cellular pathways.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its tetrahydropyrazolo[1,5-a]pyrimidine core sets it apart from other compounds.

      Similar Compounds: Some related compounds include pyrazolo[1,5-a]pyrimidines without the specific substituents.

    Properties

    Molecular Formula

    C22H20ClF3N4O2

    Molecular Weight

    464.9 g/mol

    IUPAC Name

    N-[(3-chlorophenyl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

    InChI

    InChI=1S/C22H20ClF3N4O2/c1-32-16-7-5-14(6-8-16)17-10-19(22(24,25)26)30-20(28-17)11-18(29-30)21(31)27-12-13-3-2-4-15(23)9-13/h2-9,11,17,19,28H,10,12H2,1H3,(H,27,31)

    InChI Key

    IMPZQRAPKZKZPU-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC(=CC=C4)Cl)N2)C(F)(F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.